molecular formula C14H15O2P B1585079 (Methoxymethyl)diphenylphosphine oxide CAS No. 4455-77-0

(Methoxymethyl)diphenylphosphine oxide

Cat. No. B1585079
CAS RN: 4455-77-0
M. Wt: 246.24 g/mol
InChI Key: OEPKDBQOTLDTNC-UHFFFAOYSA-N
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Description

(Methoxymethyl)diphenylphosphine oxide is a chemical compound with the molecular formula C14H15O2P . It is a white to pale yellow crystalline powder .


Molecular Structure Analysis

The molecular structure of (Methoxymethyl)diphenylphosphine oxide can be represented by the linear formula (C6H5)2P(O)CH2OCH3 .


Chemical Reactions Analysis

(Methoxymethyl)diphenylphosphine oxide has been used as a catalyst in various reactions, including Molybdenum hexacarbonyl-mediated Pauson-Khand reactions and Rhodium-catalyzed hydroformylation reactions .


Physical And Chemical Properties Analysis

(Methoxymethyl)diphenylphosphine oxide is a white to pale yellow crystalline powder . It is harmful if swallowed .

Scientific Research Applications

Here is a comprehensive analysis of the scientific research applications of “(Methoxymethyl)diphenylphosphine oxide”, focusing on several unique applications:

Catalyst in Organic Synthesis

(Methoxymethyl)diphenylphosphine oxide is used as a catalyst in various organic synthesis reactions, including:

  • Molybdenum hexacarbonyl-mediated Pauson-Khand reactions : This reaction is a cobalt-catalyzed coupling of alkenes, alkynes, and carbon monoxide to produce cyclopentenones.

Laboratory Chemicals

As indicated by safety data sheets, (Methoxymethyl)diphenylphosphine oxide is primarily recommended for use as laboratory chemicals . It’s advised against use in food, drugs, pesticides, or biocidal products.

Material Safety

The compound’s safety data sheet provides guidelines on handling and storage, indicating its role in maintaining laboratory safety standards .

Synthesis of Polymer-supported Phosphines

It may be used in the synthesis of polymer-supported phosphines which have applications in organic synthesis as catalysts or reagents .

Nanoparticle Research

While not directly mentioned, compounds like (Methoxymethyl)diphenylphosphine oxide could potentially be involved in the synthesis or stabilization of metal oxide nanoparticles within organic solvents .

Safety and Hazards

(Methoxymethyl)diphenylphosphine oxide is harmful if swallowed . In case of eye contact, rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes and get medical attention . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes, and get medical attention . In case of inhalation, remove from exposure, lie down, remove to fresh air, and if breathing is difficult, give oxygen. If not breathing, give artificial respiration and get medical attention .

Mechanism of Action

Target of Action

(Methoxymethyl)diphenylphosphine oxide is a chemical compound used primarily in laboratory settings

Biochemical Pathways

The biochemical pathways affected by (Methoxymethyl)diphenylphosphine oxide are currently unknown. Given its structure, it may participate in reactions involving phosphorus-containing compounds or act as a ligand in metal-catalyzed reactions . .

Pharmacokinetics

As a laboratory chemical, it is typically handled with care to avoid ingestion or skin contact . If ingested, it is harmful

Result of Action

It is known to be harmful if swallowed , suggesting that it may have cytotoxic effects.

Action Environment

The action, efficacy, and stability of (Methoxymethyl)diphenylphosphine oxide can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its reactivity may be influenced by the presence of other chemicals, the pH of the solution, and the temperature of the reaction.

properties

IUPAC Name

[methoxymethyl(phenyl)phosphoryl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15O2P/c1-16-12-17(15,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEPKDBQOTLDTNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCP(=O)(C1=CC=CC=C1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10196221
Record name Phosphine oxide, diphenyl(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Methoxymethyl)diphenylphosphine oxide

CAS RN

4455-77-0
Record name (Methoxymethyl)diphenylphosphine oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4455-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Methoxymethyl)diphenylphosphine oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004455770
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphine oxide, diphenyl(methoxymethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10196221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (methoxymethyl)diphenylphosphine oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.460
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (METHOXYMETHYL)DIPHENYLPHOSPHINE OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YZ819M118B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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